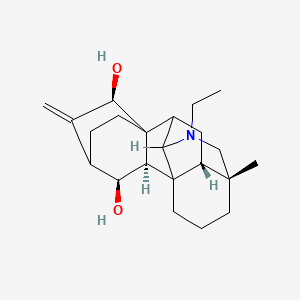
Sulphur Red 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Red 6, also known as C.I. 53720, is a red dye commonly used in the textile industry. It is characterized by its red crystalline powder form and is soluble in water and alcohol. The compound is known for its vibrant red color and is widely used for dyeing textiles, plastics, leather, and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulphur Red 6 is typically synthesized through the reaction of 2,4-diaminotoluene and 4-aminophenol under alkaline conditions. The intermediate product, 8-amino-7-methyl-2-phenazinol, is then reacted with sodium polysulfide solution at elevated temperatures (115-117°C) to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of high-pressure reaction kettles and catalytic hydrogenationThe reaction is carried out under nitrogen and hydrogen atmospheres to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sulphur Red 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different sulfur-containing compounds.
Reduction: Under reducing conditions, this compound can be converted to its leuco form, which is soluble in water.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium sulfide, sodium dithionite.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfur dioxide, sulfur trioxide.
Reduction: Leuco this compound.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Sulphur Red 6 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Mécanisme D'action
The mechanism of action of Sulphur Red 6 involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The dye binds to specific sites on molecules, altering their optical properties and making them visible under certain conditions. This interaction is crucial for its use in staining and dyeing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulphur Black 1: Another sulfur dye used for dyeing textiles, known for its black color.
Sulphur Blue 15: A blue sulfur dye used in the textile industry.
Sulphur Yellow 2: A yellow sulfur dye used for dyeing fabrics.
Uniqueness of Sulphur Red 6
This compound stands out due to its vibrant red color and its ability to form stable complexes with various substrates. Its unique chemical structure allows it to be used in a wide range of applications, from textile dyeing to scientific research .
Propriétés
Numéro CAS |
1327-85-1 |
|---|---|
Formule moléculaire |
C72H140BaCdO8 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



